molecular formula C6H6ClN3O2 B1406366 2,6-Diamino-5-chloronicotinic acid CAS No. 465513-33-1

2,6-Diamino-5-chloronicotinic acid

Cat. No.: B1406366
CAS No.: 465513-33-1
M. Wt: 187.58 g/mol
InChI Key: PLQMKIQPPSHFPD-UHFFFAOYSA-N
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Description

“2,6-Diamino-5-chloronicotinic acid” is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of research and industry. It has a molecular formula of C6H6ClN3O2 and an average mass of 187.584 Da .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the N-oxidation of 2,4-diamino-6-chloropyrimidine . Another method involves the reaction of HNR1R2 with 2,6-diamino-4-chloropyrimidine N-oxide under optimal conditions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a carboxylic acid group at the 3-position, a chlorine atom at the 5-position, and amino groups at the 2- and 6-positions .


Chemical Reactions Analysis

The reactions of “this compound” are typical of isolated carboxylic acid and amine functions. The carboxyl function can be esterified with an excess of an alcohol under acidic conditions, and the amine function can be acylated with acid chlorides or anhydrides under basic conditions .

Scientific Research Applications

Biotransformation and Biocatalysis

2-Chloronicotinic acid, closely related to 2,6-diamino-5-chloronicotinic acid, has been extensively studied for its role in biotransformation processes. A notable study involved isolating and identifying a strain of Rhodococcus erythropolis ZJB-09149, which converts 2-chloro-3-cyanopyridine to 2-chloronicotinic acid. This strain's potential for the biotransformation preparation of 2-chloronicotinic acid was investigated, highlighting its relevance in the synthesis of pesticides and medicines (Jin et al., 2011). Additionally, another study focused on the biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase, with applications in the enzymatic production of 2-chloronicotinic acid, a crucial building block for agrochemicals and pharmaceuticals (Zheng et al., 2018).

Synthesis and Chemical Analysis

2-Chloronicotinic acid derivatives are vital intermediates in synthesizing various antibiotics, anti-cardiovascular drugs, insecticides, and herbicides. A study outlined a rapid synthetic method for 2-morpholinonicotinic acid, derived from 2-chloronicotinic acid, used in the synthesis of pranoprofen and diflufenican (Zhao et al., 2017). In another study, the molecular structure and vibrational spectra of 2-chloronicotinic acid were analyzed using density functional theory and Hartree–Fock calculations, providing insights into its molecular behavior (Karabacak et al., 2008).

Environmental Implications

The photolytic and photocatalytic degradation of 6-chloronicotinic acid, related to this compound, was explored to understand its behavior in environmental matrices. This study provides insights into the degradation pathways of neonicotinoid insecticides and their environmental impact (Žabar et al., 2011).

Radiochemistry

6-Hydrazinonicotinic acid (HYNIC) and its analogs, including 2-chloro-6-hydrazinonicotinic acid, have been studied for their potential as bifunctional chelators in technetium-binding. These compounds play a critical role in synthesizing bioconjugates for radiolabeling, demonstrating their importance in medical imaging and diagnostics (Meszaros et al., 2011).

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Diamino-5-chloronicotinic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of dihydrofolate reductase and associated cellular effects, including changes in cell proliferation and viability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biological effects. The transport mechanisms also influence the compound’s bioavailability and efficacy in different cellular contexts.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and optimize its inhibitory effects on enzymes like dihydrofolate reductase. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2,6-diamino-5-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12)(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQMKIQPPSHFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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